
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 MAP kinase. It has been found to have potential therapeutic applications in the treatment of various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide is a selective inhibitor of p38 MAP kinase, a key enzyme in the inflammatory signaling pathway. p38 MAP kinase is activated by various stimuli such as cytokines, stress, and bacterial products, and plays a crucial role in the production of pro-inflammatory cytokines. This compound binds to the ATP-binding site of p38 MAP kinase and inhibits its activity, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in human monocytes and macrophages. This compound has also been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. In animal models of rheumatoid arthritis, this compound has been found to reduce joint inflammation and bone destruction. This compound has also been shown to reduce the severity of psoriasis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide is its selectivity for p38 MAP kinase. This allows for targeted inhibition of the inflammatory response without affecting other cellular processes. This compound has also been found to have good oral bioavailability and pharmacokinetic properties. However, one of the limitations of this compound is its relatively low yield in the synthesis process. This can make it challenging to obtain large quantities of this compound for experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide. One potential direction is the investigation of its therapeutic potential in other inflammatory diseases such as multiple sclerosis and asthma. Another direction is the development of more efficient synthesis methods for this compound to increase its yield and availability. Additionally, the development of more potent and selective inhibitors of p38 MAP kinase could lead to the discovery of new and improved anti-inflammatory therapies.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of p38 MAP kinase with potential therapeutic applications in various inflammatory diseases. Its selective inhibition of the inflammatory response makes it a promising candidate for the development of new anti-inflammatory therapies. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2,5-dioxotetrahydrofuran in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield this compound. The yield of the synthesis process is around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in human monocytes and macrophages. In animal models of rheumatoid arthritis, this compound has been found to reduce joint inflammation and bone destruction. This compound has also been shown to have potential therapeutic applications in the treatment of psoriasis and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C11H11NO5S |
|---|---|
Molekulargewicht |
269.28 g/mol |
IUPAC-Name |
N-(2,5-dioxooxolan-3-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H11NO5S/c1-7-2-4-8(5-3-7)18(15,16)12-9-6-10(13)17-11(9)14/h2-5,9,12H,6H2,1H3 |
InChI-Schlüssel |
VNMAMGMXPZCSRG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)OC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



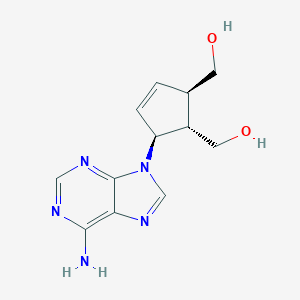
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
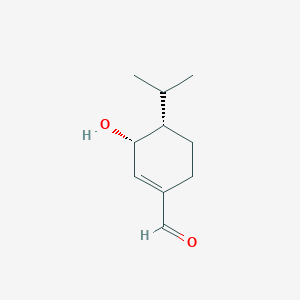
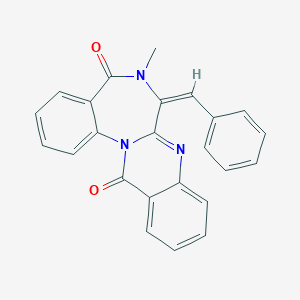

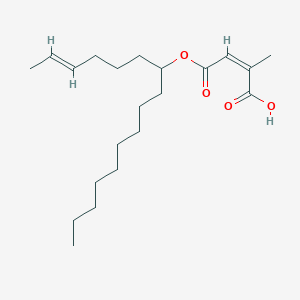

![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
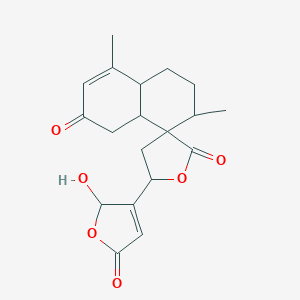

![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)
